NUC-7738: A Technical Overview of a Novel Anticancer Agent
NUC-7738: A Technical Overview of a Novel Anticancer Agent
Executive Summary
NUC-7738 is an investigational anticancer agent engineered to overcome the inherent limitations of its parent compound, cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analog.[1][2] By leveraging a proprietary phosphoramidate (B1195095) prodrug approach known as ProTide technology, NUC-7738 is designed for enhanced cellular uptake, resistance to metabolic breakdown, and efficient intracellular activation.[1][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, relevant signaling pathways, and key experimental data for NUC-7738, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
NUC-7738 is a phosphoramidate derivative of 3'-deoxyadenosine. The ProTide modification involves the attachment of a phosphoramidate moiety to the 5'-hydroxyl group of the ribose sugar. This moiety consists of an aryl group and an amino acid ester, which confers increased lipophilicity and masks the negative charge of the phosphate (B84403) group, facilitating passage across the cell membrane.
IUPAC Name: benzyl (B1604629) (2S)-2-[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Chemical Formula: C₂₆H₂₉N₆O₇P
Molecular Weight: 568.52 g/mol
SMILES: C--INVALID-LINK--NP(=O)(OC[C@@H]2C--INVALID-LINK--N3C=NC4=C(N=CN=C43)N">C@HO)OC5=CC=CC=C5
Mechanism of Action
The anticancer activity of NUC-7738 is contingent on its intracellular conversion to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). The ProTide technology facilitates a more efficient generation of this active metabolite compared to the administration of the parent nucleoside, cordycepin.[2][4]
Intracellular Activation
NUC-7738 is designed to bypass the resistance mechanisms that limit the efficacy of cordycepin, such as rapid degradation by adenosine (B11128) deaminase (ADA) and reliance on nucleoside transporters for cellular entry.[1][5] Once inside the cell, the ProTide moiety is cleaved in a two-step enzymatic process. The first step involves the hydrolysis of the amino acid ester by cellular esterases, followed by the cleavage of the phosphoramidate bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT-1).[1][3] This process releases 3'-deoxyadenosine monophosphate (3'-dAMP), which is then further phosphorylated by cellular kinases to the active diphosphate (B83284) (3'-dADP) and triphosphate (3'-dATP) forms.[1]
Intracellular activation pathway of NUC-7738.
Molecular Effects of 3'-dATP
The primary mechanism of cytotoxicity of 3'-dATP is the inhibition of RNA synthesis. As an analog of adenosine triphosphate, 3'-dATP is incorporated into growing RNA chains by RNA polymerases. However, due to the absence of a 3'-hydroxyl group on the ribose sugar, the subsequent addition of the next nucleotide is blocked, leading to premature chain termination.[2] This disruption of RNA synthesis profoundly impacts gene expression and ultimately leads to cell death.[6]
Furthermore, NUC-7738 has been shown to induce apoptosis and modulate the NF-κB signaling pathway.[1]
Signaling Pathways
Induction of Apoptosis
Treatment with NUC-7738 leads to the activation of apoptotic pathways in cancer cells. A key indicator of this is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death.[7] The accumulation of the active metabolite 3'-dATP is believed to be the trigger for this pro-apoptotic response.
Attenuation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer cell proliferation and survival. Studies have demonstrated that NUC-7738 treatment leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1] This attenuation of NF-κB signaling contributes to the anticancer effects of NUC-7738.
Downstream signaling effects of NUC-7738.
Experimental Data
In Vitro Cytotoxicity
NUC-7738 has demonstrated potent cytotoxic activity against a range of cancer cell lines, with significantly lower IC₅₀ values compared to its parent compound, 3'-deoxyadenosine.
| Cell Line | Cancer Type | NUC-7738 IC₅₀ (µM) | 3'-dA IC₅₀ (µM) |
| HAP1 | Near-haploid human cell line | ~5 | >100 |
| AGS | Gastric Adenocarcinoma | ~10 | >100 |
| CAKI-1 | Renal Cell Carcinoma | ~20 | >100 |
| NCI-786 | Renal Cell Carcinoma | ~15 | >100 |
| A498 | Renal Cell Carcinoma | ~25 | >100 |
| UO-31 | Renal Cell Carcinoma | ~30 | >100 |
| A375 | Melanoma | ~8 | >100 |
| MALME-3M | Melanoma | ~12 | >100 |
| OVCAR-3 | Ovarian Carcinoma | ~18 | >100 |
| OVCAR-4 | Ovarian Carcinoma | ~20 | >100 |
| Data compiled from Schwenzer et al., Clinical Cancer Research, 2021.[1][7] |
Clinical Pharmacokinetics
In the first-in-human Phase I clinical trial (NuTide:701), NUC-7738 demonstrated a predictable plasma pharmacokinetic profile.[5] Intravenous administration resulted in a dose-proportional increase in maximum concentration (Cₘₐₓ) and area under the curve (AUC). Importantly, high intracellular levels of the active metabolite, 3'-dATP, were detected in peripheral blood mononuclear cells shortly after infusion and were sustained for at least 24 hours.[5]
Experimental Protocols
Chemical Synthesis of NUC-7738
A detailed, multi-step synthesis of NUC-7738 has been described.[1] The process involves the preparation of a pre-activated monophosphorylated version of 3'-deoxyadenosine using ProTide chemistry. A key step is a protection-deprotection method to achieve the final compound with high purity (>99%).[1]
Cell Viability Assay (MTT Assay)
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Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 10⁴ cells per well and incubated for 24 hours.[1]
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Treatment: Cells were treated with varying concentrations of NUC-7738 or 3'-deoxyadenosine for 48 hours.[1]
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MTT Addition: 1.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[1]
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Incubation: Plates were incubated for 2 hours at 37°C.[1]
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Solubilization: The medium was removed, and the formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: IC₅₀ values were calculated using a nonlinear regression model.[1]
Western Blotting for PARP Cleavage and NF-κB Translocation
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Cell Lysis: Treated and untreated cells were harvested and lysed using a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for cleaved PARP or the NF-κB p65 subunit.[1]
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Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
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Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.[1]
RNA Sequencing (RNA-seq) Analysis
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RNA Isolation: Total RNA was isolated from cells treated with NUC-7738 or 3'-deoxyadenosine.
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Library Preparation: RNA-seq libraries were prepared according to the manufacturer's protocol (e.g., Illumina TruSeq).
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Sequencing: Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).[7]
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Data Analysis:
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Raw sequencing reads were assessed for quality.
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Reads were aligned to the human reference genome.
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Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon treatment.[1]
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Experimental workflow for RNA sequencing.
Conclusion
NUC-7738 represents a promising advancement in the development of nucleoside analog-based cancer therapies. By employing the ProTide technology, it effectively overcomes the pharmacological limitations of its parent compound, cordycepin, leading to enhanced anticancer activity. The well-defined mechanism of action, involving efficient intracellular activation to 3'-dATP and subsequent disruption of RNA synthesis and key signaling pathways, provides a strong rationale for its continued clinical development. The data from preclinical and early-phase clinical studies support the potential of NUC-7738 as a novel treatment for various solid tumors and hematological malignancies.
References
- 1. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana Presents Promising Data on NUC-7738 at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 3. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. researchgate.net [researchgate.net]
